4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine
Overview
Description
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine is a chemical compound with the molecular formula C11H9ClN2S and a molecular weight of 236.72 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and a phenylsulfanyl methyl group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine typically involves the reaction of 4-chloropyrimidine with a phenylsulfanyl methylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the phenylsulfanyl methyl group replaces a hydrogen atom on the pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like potassium carbonate in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chloro group.
Oxidation: Sulfoxides or sulfones derived from the phenylsulfanyl group.
Reduction: Dechlorinated or modified phenylsulfanyl derivatives.
Scientific Research Applications
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and phenylsulfanyl groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-phenyl-6-(phenylsulfanyl)pyrimidine: Similar structure but with different substitution patterns.
4-Chloro-2-(methylthio)pyrimidine: Similar core structure with a methylthio group instead of phenylsulfanyl.
Uniqueness
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine is unique due to the specific positioning of the chloro and phenylsulfanyl methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-2-(phenylsulfanylmethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZGNKUNRVSHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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